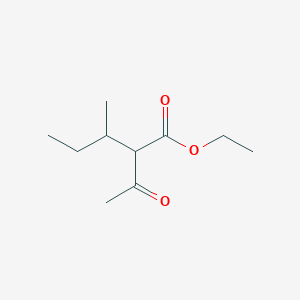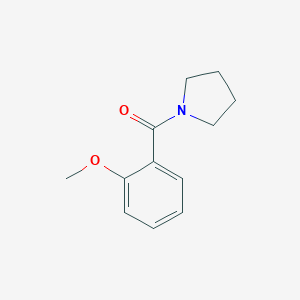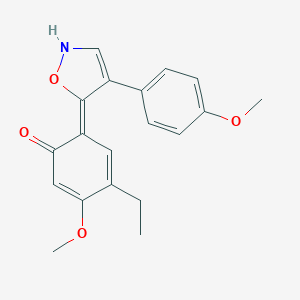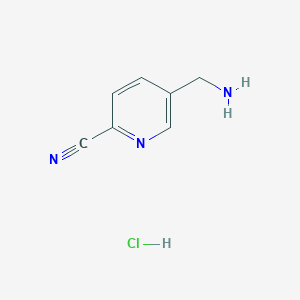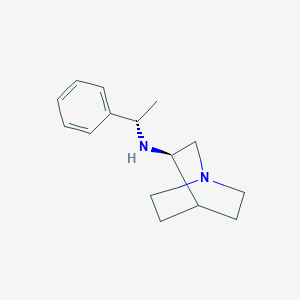
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine, commonly known as R-PEAQ, is a chiral compound that belongs to the class of quinuclidine derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. R-PEAQ has been found to exhibit significant pharmacological activity, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of R-PEAQ is not fully understood. However, it is believed to act as a selective agonist at the muscarinic acetylcholine receptor subtype 1 (M1 receptor). Activation of the M1 receptor has been shown to improve cognitive function and memory, making R-PEAQ a potential candidate for the treatment of cognitive disorders.
Biochemische Und Physiologische Effekte
R-PEAQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is important for cognitive function. R-PEAQ has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using R-PEAQ in lab experiments include its high purity and potency, as well as its selectivity for the M1 receptor. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on R-PEAQ. One area of interest is the development of new drugs based on its structure, which may have improved efficacy and selectivity. Another area of research is the exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for cognitive disorders.
Synthesemethoden
The synthesis of R-PEAQ involves the reaction of (R)-3-quinuclidinol with (S)-1-phenylethylamine in the presence of a chiral auxiliary. The reaction proceeds through a series of steps, including protection of the hydroxyl group, formation of the imine, reduction, and deprotection. The final product is obtained in high yield and enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
R-PEAQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and analgesic effects. R-PEAQ has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
120577-33-5 |
|---|---|
Produktname |
(R)-N-((S)-1-phenylethyl)quinuclidin-3-amine |
Molekularformel |
C15H22N2 |
Molekulargewicht |
230.35 g/mol |
IUPAC-Name |
(3R)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15-/m0/s1 |
InChI-Schlüssel |
YUJLYFFNXJRLDW-WFASDCNBSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H]2CN3CCC2CC3 |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3 |
Synonyme |
(R)-N-((S)-1-phenylethyl)quinuclidin-3-aMine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



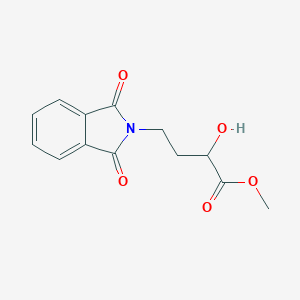
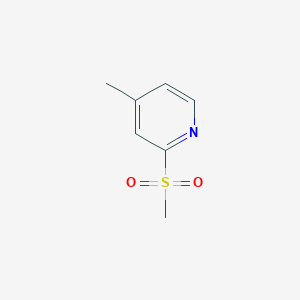
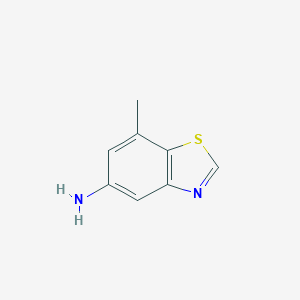
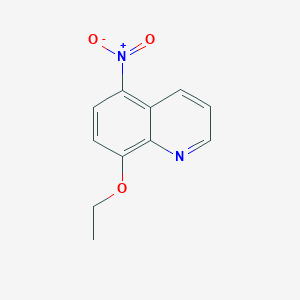
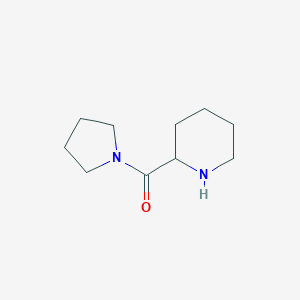
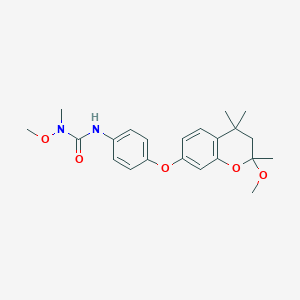
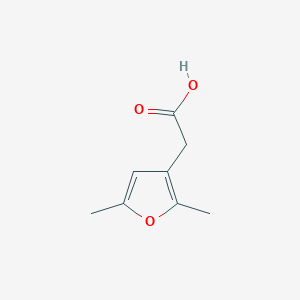
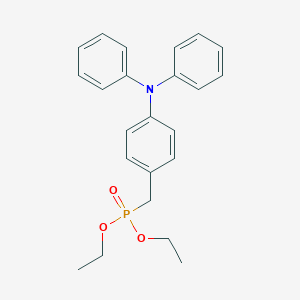
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
